2-(Pyrimidin-2-yl)acetonitrile
Overview
Description
2-(Pyrimidin-2-yl)acetonitrile (2-PAN) is an organic compound belonging to the pyrimidine family. It is a colorless liquid with a strong pungent odor. 2-PAN is used as a reagent in organic synthesis, as well as a starting material for the preparation of biologically active compounds. It is also used in the synthesis of pharmaceuticals, insecticides, and other chemicals.
Scientific Research Applications
Synthesis of Heterocycles
2-(Pyrimidin-2-yl)acetonitrile plays a crucial role in the synthesis of various heterocycles. For instance, it is used as a key intermediate in the synthesis of polyfunctionally substituted heterocycles such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene, which incorporate the pyrazolo[3,4-d]pyrimidin-4-one moiety. This is significant in the field of organic chemistry for developing compounds with potential antioxidant properties (El‐Mekabaty, 2015).
Synthesis of Pyrimidinones
Pyrimidinones, which are important in various biochemical processes, can be synthesized using this compound. The compound serves as a precursor in the preparation of pyrimidinones by undergoing reactions with other organic compounds. This process is crucial for the generation of compounds that have shown antitumor activity, highlighting its significance in medicinal chemistry (Du et al., 2017).
Photophysical Properties
This compound is also important in studying the photophysical properties of various compounds. For example, its derivatives have been used to understand the effects of different solvents on the photokinetics of pyrimidinones. This research is pivotal in photochemistry and photobiology, providing insights into how solvent environments impact the behavior of photoactive compounds (Ryseck et al., 2013).
Chemosensors Development
In the field of analytical chemistry, this compound is used in the development of chemosensors. For instance, its derivatives have been employed in creating sensors for detecting metal ions like Hg2+ and Cu2+. These sensors have applications in environmental monitoring and diagnostics, illustrating the compound's relevance in developing analytical tools (Weng et al., 2013).
Mechanism of Action
Future Directions
The future directions for “2-(Pyrimidin-2-yl)acetonitrile” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, some derivatives of “this compound” have shown promising anti-fibrotic activities, suggesting potential for development into novel anti-fibrotic drugs .
properties
IUPAC Name |
2-pyrimidin-2-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWCUVURNLRARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570679 | |
Record name | (Pyrimidin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59566-45-9 | |
Record name | (Pyrimidin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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